molecular formula C12H19NO3 B13912711 Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate

Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate

Katalognummer: B13912711
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: JQOTYXAQBHKDKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol It is characterized by the presence of an azetidine ring, a cyclopropane group, and a tert-butyl ester group

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Analyse Chemischer Reaktionen

Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and cyclopropane group contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Eigenschaften

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-13)10(14)8-4-5-8/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

JQOTYXAQBHKDKQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.